molecular formula C19H14N8O3 B13379137 1-methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]-5-nitroindol-2-ol

1-methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]-5-nitroindol-2-ol

Cat. No.: B13379137
M. Wt: 402.4 g/mol
InChI Key: UFXJJTIWANWJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]-5-nitroindol-2-ol is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]-5-nitroindol-2-ol involves multiple steps, starting with the preparation of the indole nucleus. The synthetic route typically includes the following steps:

    Formation of the Indole Nucleus: The indole nucleus is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Triazino Group: The triazino group is introduced through a cyclization reaction involving appropriate precursors.

    Diazenylation: The diazenyl group is introduced by reacting the intermediate compound with a diazonium salt.

    Nitration: The final step involves the nitration of the indole ring to introduce the nitro group.

Industrial production methods for this compound would involve optimizing these reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

1-methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]-5-nitroindol-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens, sulfonyl chlorides, and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .

Scientific Research Applications

1-methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]-5-nitroindol-2-ol has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into cellular processes.

    Medicine: The compound has shown promise in preclinical studies as a potential anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as dyes or polymers

Mechanism of Action

The mechanism of action of 1-methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]-5-nitroindol-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]-5-nitroindol-2-ol can be compared with other indole derivatives, such as:

    1H-indole-2-carboxylic acid: Known for its anti-inflammatory properties.

    5-fluoro-1H-indole-2-carboxylic acid: Studied for its antiviral activity.

    1H-indole-3-acetic acid: A plant hormone involved in growth regulation.

The uniqueness of this compound lies in its combination of the triazino and diazenyl groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C19H14N8O3

Molecular Weight

402.4 g/mol

IUPAC Name

1-methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]-5-nitroindol-2-ol

InChI

InChI=1S/C19H14N8O3/c1-9-4-3-5-11-14(9)20-17-15(11)22-24-19(21-17)25-23-16-12-8-10(27(29)30)6-7-13(12)26(2)18(16)28/h3-8,28H,1-2H3,(H,20,21,24)

InChI Key

UFXJJTIWANWJLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N=NC4=C(N(C5=C4C=C(C=C5)[N+](=O)[O-])C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.